molecular formula C21H28N2O2 B1666184 N-[8-(4-aminophenoxy)octyl]benzamide CAS No. 102453-56-5

N-[8-(4-aminophenoxy)octyl]benzamide

Cat. No.: B1666184
CAS No.: 102453-56-5
M. Wt: 340.5 g/mol
InChI Key: AEGAJUJDRFAOLX-UHFFFAOYSA-N
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Description

N-[8-(4-Aminophenoxy)Octyl]Benzamide is a benzamide derivative featuring an 8-(4-aminophenoxy)octyl chain attached to the benzamide core. Benzamides are a versatile class of compounds with applications in medicinal chemistry, materials science, and catalysis. The 4-aminophenoxy group in the side chain may confer unique physicochemical properties, such as enhanced solubility or bioactivity, compared to simpler benzamide derivatives.

Properties

CAS No.

102453-56-5

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

N-[8-(4-aminophenoxy)octyl]benzamide

InChI

InChI=1S/C21H28N2O2/c22-19-12-14-20(15-13-19)25-17-9-4-2-1-3-8-16-23-21(24)18-10-6-5-7-11-18/h5-7,10-15H,1-4,8-9,16-17,22H2,(H,23,24)

InChI Key

AEGAJUJDRFAOLX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCCCCCCCCOC2=CC=C(C=C2)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCCCCCOC2=CC=C(C=C2)N

Appearance

Solid powder

Other CAS No.

102453-56-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzamide, N-(8-(p-aminophenoxy)octyl)-

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Benzamide, N-(8-(p-aminophenoxy)octyl)- involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and proteins, thereby affecting various cellular pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Substituents Key Features
This compound 8-(4-Aminophenoxy)octyl chain Hypothesized to exhibit enhanced solubility and bioactivity due to the polar 4-aminophenoxy group.
N-{[(4-Nitrophenyl)Amino]Methyl}Benzamide 4-Nitroaniline-derived aminomethyl group Electron-withdrawing nitro group enhances reactivity in pro-drug applications .
N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide 3,4-Dimethoxyphenethyl group Methoxy groups improve lipophilicity and CNS penetration potential .
N-(4-Hydroxy-3-Methoxybenzyl)-8-(4-(Phenyldiazenyl)Phenyl)Octanamide (AzCA8) 4-Hydroxy-3-methoxybenzyl and azobenzene groups Azobenzene moiety enables photoresponsive behavior; used in stimuli-responsive materials .
N-[2-(3-Chloro-2-Oxo-4-Styrylazetidin-1-Ylamino)-2-Oxoethyl]Benzamide Azetidinone and styryl groups Azetidinone core contributes to antimicrobial and anticancer activity .

Key Research Findings and Trends

Substituent Impact: Electron-donating groups (e.g., methoxy, amino) improve solubility and bioactivity, while electron-withdrawing groups (e.g., nitro) enhance synthetic reactivity .

Metal Complexation : Coordination with transition metals (Cu, Co) significantly boosts anthelmintic and antimicrobial efficacy .

Green Synthesis : Ultrasonic methods offer eco-friendly, high-yield routes for benzamide derivatives .

Structural Flexibility: The octyl chain in this compound may enable membrane permeability, akin to AzCA8’s azobenzene-based applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[8-(4-aminophenoxy)octyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[8-(4-aminophenoxy)octyl]benzamide

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